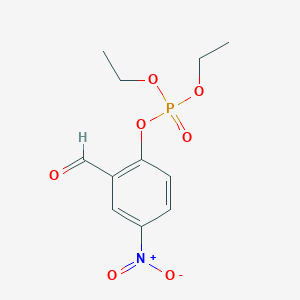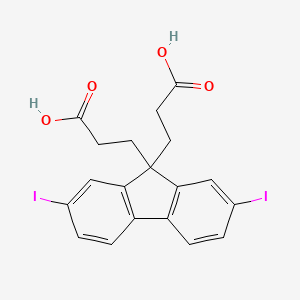![molecular formula C16H22 B14263142 2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene CAS No. 159277-40-4](/img/structure/B14263142.png)
2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene is a unique organic compound characterized by its bicyclic structure. This compound features two bicyclo[2.2.2]octene units, which are known for their stability and interesting chemical properties. The structure of this compound makes it a subject of interest in various fields of scientific research, including organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene typically involves a series of cycloaddition reactions. One common method is the Diels-Alder reaction, which is used to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced reaction monitoring techniques ensures consistent quality and minimizes the risk of side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to promote substitution reactions. The reaction conditions can vary widely depending on the desired outcome, but they often involve controlled temperatures and pressures to optimize the reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .
Applications De Recherche Scientifique
2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene involves its interaction with specific molecular targets. These interactions can lead to various effects, such as the modulation of enzyme activity or the alteration of cellular signaling pathways. The exact mechanism can vary depending on the context in which the compound is used, but it often involves the formation of stable complexes with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]oct-2-ene: A simpler analog with a single bicyclic unit, known for its stability and reactivity in various chemical reactions.
2-Methyl-bicyclo[2.2.2]oct-2-ene: A methyl-substituted derivative with similar structural features but different reactivity and applications.
Uniqueness
2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene is unique due to its dual bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications, where its stability and reactivity can be leveraged to develop new materials and technologies .
Propriétés
Numéro CAS |
159277-40-4 |
|---|---|
Formule moléculaire |
C16H22 |
Poids moléculaire |
214.35 g/mol |
Nom IUPAC |
2-(2-bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C16H22/c1-5-13-6-2-11(1)9-15(13)16-10-12-3-7-14(16)8-4-12/h9-14H,1-8H2 |
Clé InChI |
XRQKXQTVFBLNLM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1C=C2C3=CC4CCC3CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


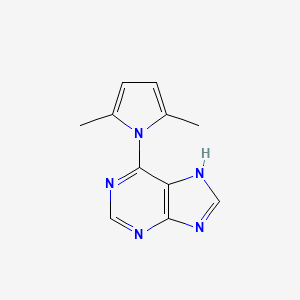
![4-Ethoxy-2-(1-ethoxycyclopropyl)-5,7-diphenylcyclopenta[b]pyran](/img/structure/B14263069.png)
![tert-butyl (4S)-4-[(S)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263071.png)
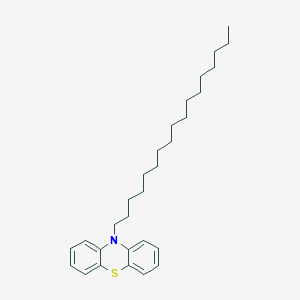
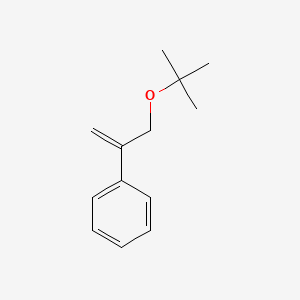
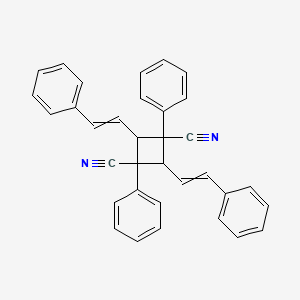
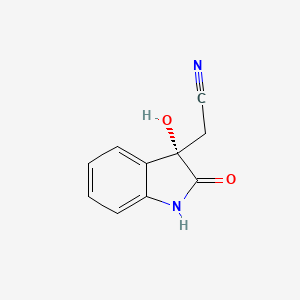
![4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-ol](/img/structure/B14263103.png)
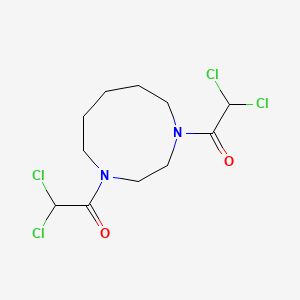

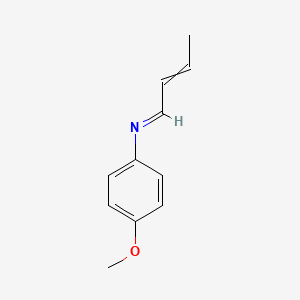
![1,2-Dimethyl-1,2-dihydronaphtho[1,2-d][1,3]thiazole](/img/structure/B14263121.png)
